molecular formula C8H9NO3 B11913521 Methyl 5-hydroxy-4-methylpicolinate

Methyl 5-hydroxy-4-methylpicolinate

Cat. No.: B11913521
M. Wt: 167.16 g/mol
InChI Key: LQCWFFUPRGYCEO-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-methylpicolinate is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4-methylpicolinate typically involves the esterification of 5-hydroxy-4-methylpicolinic acid. One common method includes the reaction of 5-hydroxy-4-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-4-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under mild conditions.

    Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 5-hydroxy-4-methylpicolinic acid or its derivatives.

    Reduction: Formation of 5-hydroxy-4-methylpicolinyl alcohol.

    Substitution: Formation of various substituted picolinates depending on the substituent introduced.

Scientific Research Applications

Methyl 5-hydroxy-4-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions, which are studied for their biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4-methylpicolinate is primarily based on its ability to interact with metal ions The hydroxyl and ester groups can coordinate with metal centers, forming stable complexes These complexes can then participate in various biochemical pathways, influencing biological processes

Comparison with Similar Compounds

  • Methyl 5-hydroxy-2-methylpicolinate
  • Methyl 5-hydroxy-3-methylpicolinate
  • Methyl 5-hydroxy-6-methylpicolinate

Comparison: Methyl 5-hydroxy-4-methylpicolinate is unique due to the specific positioning of the methyl and hydroxyl groups on the pyridine ring. This positioning affects its chemical reactivity and the types of complexes it can form with metal ions. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 5-hydroxy-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)9-4-7(5)10/h3-4,10H,1-2H3

InChI Key

LQCWFFUPRGYCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1O)C(=O)OC

Origin of Product

United States

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